molecular formula C9H18N4O2 B14458167 1,4,7,10-Tetraazacyclotridecane-11,13-dione CAS No. 71248-02-7

1,4,7,10-Tetraazacyclotridecane-11,13-dione

Cat. No.: B14458167
CAS No.: 71248-02-7
M. Wt: 214.27 g/mol
InChI Key: ZQRVBARHJUOJEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,7,10-Tetraazacyclotridecane-11,13-dione is a tetraazamacrocyclic compound characterized by the presence of two carbonyl groups within its 13-membered ring structure. This dioxotetraazamacrocyclic compound is of significant interest in coordination chemistry and radiopharmaceutical research due to its potential as a chelator for metal ions. Macrocyclic diones are investigated for their ability to form stable complexes with various radionuclides. A closely related compound from the same chemical family was studied as a bifunctional chelator for the positron-emitting radionuclide Copper-64 (⁶⁴Cu), which is promising for Positron Emission Tomography (PET) imaging and radiotherapeutic applications . The presence of the dione moiety influences the electron-donating properties and geometry of the macrocyclic ring, which can dictate the stability and in vivo kinetics of the resulting metal complexes. This makes it a valuable scaffold for developing new diagnostic and therapeutic agents. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

71248-02-7

Molecular Formula

C9H18N4O2

Molecular Weight

214.27 g/mol

IUPAC Name

1,4,7,10-tetrazacyclotridecane-11,13-dione

InChI

InChI=1S/C9H18N4O2/c14-8-7-9(15)13-6-4-11-2-1-10-3-5-12-8/h10-11H,1-7H2,(H,12,14)(H,13,15)

InChI Key

ZQRVBARHJUOJEV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCNC(=O)CC(=O)NCCN1

Origin of Product

United States

Scientific Research Applications

While the search results do not offer specific, detailed application information and case studies for "1,4,7,10-Tetraazacyclotridecane-11,13-dione," they do provide some context regarding its use as a ligand in complex formation, particularly with copper . Related compounds and their applications can give insight into potential uses of "this compound."

Here's what can be gathered from the search results:

This compound as a Ligand:

  • "this compound" can be used to synthesize macrocyclic dioxotetraamine ligands .
  • The resulting dioxomacrocycles readily coordinate with Cu2+, which causes a double deprotonation of the ligands .
  • The copper(II) complexes of these ligands exhibit remarkable red shifts in their electronic spectra compared to that of unsubstituted (this compound)copper(II) species .

Related compounds and their applications:

  • 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) DOTA is a macrocyclic complexing agent used for radiolabeling carbon nanotube bioconjugates by chelating 64Cu radioisotope . DOTA can be activated for conjugation with monoclonal antibodies in clinical radioimmunotherapy and can form complexes with gadolinium for MRI contrast agents. Metal complexes of DOTA-peptide conjugates can be used as therapeutic radiopharmaceuticals .
  • 1,4,8,11-Tetraazacyclotetradecane-5,7-dione Cobalt(III) complexes of 1,4,8,11-tetraazacyclotetradecane-5,7-dione can act as a water-soluble anion carrier capable of a selective recognition of nitrite and thiocyanate .
  • 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (TETA) TETA is used as a chelating agent .

Comparison with Similar Compounds

Research Findings and Contradictions

  • SOD Mimicry : L’s Cu(II) complex exhibits a superoxide dismutation rate constant (k ~ 10⁹ M⁻¹s⁻¹) comparable to native SOD enzymes, outperforming Co(II)/Ni(II) analogs . However, conflicting data exist for substituted derivatives, where steric hindrance from pendant groups (e.g., methylpyridine) reduces activity .
  • Ion Transport : L’s 12-octadecyl derivative selectively transports Cu(II) in liquid membranes, unaffected by Ni(II) competition, a trait absent in smaller-ring analogs .
  • Computational Validation : PM3 and MM+ calculations align with experimental stability trends, confirming substituent effects on ternary complex formation .

Q & A

Q. What are the key methodological steps for synthesizing 1,4,7,10-Tetraazacyclotridecane-11,13-dione derivatives?

Synthesis typically involves multi-step protocols using reagents like tetrahydrofuran (THF) and dichloromethane (DCM). For example, intermediates such as 1,4,7-tris(tert-butoxycarbonylmethyl)-10-[9-(tritylthio)nonyl]-1,4,7,10-tetraazacyclododecane are prepared via nucleophilic substitution or esterification, followed by refluxing and purification via silica gel chromatography. Characterization employs 1H^1H NMR, 13C^{13}C NMR, and high-resolution mass spectrometry (HRMS-ESI) to confirm structural integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Proper personal protective equipment (PPE) includes chemically resistant gloves (inspected prior to use), full-body suits, and respiratory protection if aerosolization is possible. Contaminated gloves must be disposed of according to regulatory guidelines, and hands should be thoroughly washed post-handling. Work areas should be ventilated to minimize inhalation risks .

Q. How is structural confirmation achieved for derivatives of this macrocycle?

Structural validation relies on spectroscopic techniques:

  • 1H^1H NMR identifies proton environments (e.g., cyclododecane ring protons resonate at δ 2.5–3.5 ppm).
  • 13C^{13}C NMR confirms carbonyl (δ 170–180 ppm) and methylene groups.
  • HRMS-ESI provides exact mass data (e.g., [M+H]+^+ for a derivative: calc. 893.4521, found 893.4518) .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives for specific chelation properties?

Quantum chemical calculations (e.g., density functional theory) predict binding affinities and reaction pathways. For instance, reaction path searches optimize ligand-metal coordination geometries, while machine learning models analyze experimental datasets to prioritize synthetic targets. This reduces trial-and-error experimentation by 30–50% .

Q. What experimental design strategies resolve contradictions in chelation efficiency data?

Factorial design systematically tests variables (e.g., pH, temperature, metal ion concentration) to identify interactions affecting chelation. For example, a 23^3 factorial design (8 experiments) can isolate optimal conditions for gadolinium(III) binding. Regression analysis (R2^2 > 0.95) validates model accuracy, while ANOVA pinpoints significant factors .

Q. How do structural modifications (e.g., substituent length/rigidity) impact metal ion selectivity?

Introducing hydrophobic substituents (e.g., tritylthio groups) alters cavity accessibility, favoring larger ions like lanthanides. Kinetic studies using stopped-flow spectrophotometry reveal association rate constants (konk_{on}) varying by 102^2-fold between derivatives. Competitive binding assays (e.g., vs. Ca2+^{2+}) quantify selectivity ratios .

Q. What reactor design considerations improve scalability of macrocycle synthesis?

Continuous-flow reactors enhance reproducibility by maintaining precise temperature (±1°C) and mixing efficiency. Membrane separation technologies (e.g., nanofiltration) purify intermediates with >90% yield. Process simulations (e.g., COMSOL Multiphysics) model mass transfer limitations to optimize residence time and reagent stoichiometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.